Product packaging for Cycloguanil D6(Cat. No.:)

Cycloguanil D6

Cat. No.: B1191622
M. Wt: 257.75
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes, which possess the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution, while minimally altering the fundamental chemical properties of the molecule, provides a unique marker for tracking its behavior in complex systems. studysmarter.co.ukcreative-proteomics.com

Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are foundational to the study of reaction mechanisms. symeres.com The introduction of a heavier isotope, such as deuterium, can alter the vibrational energy of a chemical bond. This often leads to a slower reaction rate if the bond is broken or formed in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). beilstein-journals.orgcdnsciencepub.com By observing the KIE, researchers can deduce intricate details about reaction pathways and enzymatic processes. beilstein-journals.org

In preclinical pharmacological research, deuterium labeling has extensive applications. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes catalyzed by enzymes like the cytochrome P450 system. cdnsciencepub.comresearchgate.net This principle is leveraged in several ways:

Metabolic Pathway Identification: Comparing the metabolic profile of a deuterated drug to its non-deuterated version helps researchers identify which parts of the molecule are susceptible to metabolism. diagnosticsworldnews.comacs.orgnih.gov

Pharmacokinetic Modulation: Slowing a compound's metabolism can alter its pharmacokinetic profile in research models, which is useful for studying its biological effects over a longer duration. cdnsciencepub.cominformaticsjournals.co.in

Internal Standards for Bioanalysis: Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). texilajournal.comclearsynth.comaptochem.com They co-elute with the non-labeled analyte but are distinguishable by their mass, which corrects for variability during sample extraction and analysis, ensuring precise and accurate measurements in biological matrices. texilajournal.comlcms.cz

Role of Stable Isotopes in Mechanistic Elucidation

Overview of Cycloguanil (B1669406) as a Research Compound

Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036) and has been a subject of scientific investigation for decades. nih.govwikipedia.org

The primary mechanism of action for cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.orgnih.gov DHFR is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (the building blocks of DNA) and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, thereby impeding cell proliferation. nih.govmdpi.comcancernetwork.com This makes it a valuable research tool for studying folate metabolism in various contexts, including cancer biology and parasitology. nih.govresearchgate.netnih.gov

Antifolate research is a broad field dedicated to compounds that interfere with folate metabolism. nih.govresearchgate.net These agents have been critical in developing treatments for a range of diseases. mdpi.comcancernetwork.comoup.com Cycloguanil D6 is a deuterated analog of cycloguanil, placing it at the intersection of antifolate research and stable isotope application. Its existence is a testament to the ongoing efforts to create more precise tools for studying the pharmacology of established inhibitors like cycloguanil.

Cycloguanil as a Dihydrofolate Reductase Inhibitor in Research Models

Rationale for Deuteration of Cycloguanil (this compound)

The principal reason for the synthesis of this compound is its application as an internal standard in analytical and pharmacokinetic research. veeprho.com In studies aiming to quantify the concentration of cycloguanil in biological samples (e.g., plasma or tissue), an internal standard is essential for accuracy. texilajournal.comclearsynth.com

This compound, in which six hydrogen atoms have been replaced by deuterium, is an ideal internal standard for mass spectrometry-based assays. veeprho.com It shares nearly identical chemical and physical properties with cycloguanil, meaning it behaves similarly during sample preparation and chromatographic separation. aptochem.comresearchgate.net However, its increased mass allows it to be clearly distinguished from the non-labeled cycloguanil by the mass spectrometer. This enables precise quantification, which is crucial for absorption, distribution, metabolism, and excretion (ADME) studies of proguanil and cycloguanil in non-clinical models. diagnosticsworldnews.comacs.orgnih.gov

Data Tables

Table 1: Comparison of Hydrogen Isotopes

PropertyProtium (¹H)Deuterium (²H or D)
Protons 11
Neutrons 01
Atomic Mass (amu) ~1.008~2.014
Natural Abundance ~99.98%~0.0156%
Stability StableStable

Table 2: Properties of Cycloguanil and this compound

CompoundChemical FormulaMolar Mass ( g/mol )Role in Research
Cycloguanil C₁₁H₁₄ClN₅251.72DHFR inhibitor; analyte in pharmacokinetic studies. nih.govwikipedia.org
This compound C₁₁H₈D₆ClN₅257.76Internal standard for mass spectrometry. veeprho.com

Addressing Challenges in Quantitative Biological Analysis

The quantitative analysis of drug metabolites in biological matrices like blood, plasma, or tissue is fraught with challenges. tandfonline.comijpsonline.com These challenges include interference from other molecules in the matrix (matrix effects), analyte loss during sample preparation, and variability in instrument response. acanthusresearch.com Such issues can compromise the accuracy and reproducibility of results, which is particularly problematic when studying antimalarial drugs where precise concentration data is vital for understanding efficacy and resistance. ijpsonline.comtandfonline.com

The use of stable isotope-labeled (SIL) internal standards is the gold-standard approach to overcoming these analytical hurdles. acanthusresearch.commusechem.com this compound is intended for use as an internal standard for the quantification of cycloguanil using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comneobioscience.com

Because this compound is chemically almost identical to the non-labeled cycloguanil, it behaves the same way during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass (from the six deuterium atoms), it can be distinguished from the native analyte by the mass spectrometer. acanthusresearch.com By adding a known amount of this compound to a sample at the beginning of the workflow, it can be used as a reference. Any sample loss or analytical variation will affect both the deuterated standard and the target analyte equally. This allows for a highly accurate calculation of the true concentration of cycloguanil in the sample, correcting for potential errors and significantly improving the reliability of the data. acanthusresearch.commusechem.com

Table 1: Properties of this compound Hydrochloride
PropertyValueSource
Formal Name1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-d3-1,3,5-triazine-2,4-diamine, monohydrochloride caymanchem.com
SynonymChloroguanide Triazine-d6 bioscience.co.ukcaymanchem.com
Molecular FormulaC₁₁H₈ClD₆N₅ • HCl bioscience.co.ukcaymanchem.com
Formula Weight294.2 bioscience.co.ukcaymanchem.com
Purity≥98% (Cycloguanil) caymanchem.com
Deuterium Incorporation≥99% deuterated forms (d1-d6); ≤1% d0 caymanchem.com
Primary ApplicationInternal standard for the quantification of cycloguanil by GC- or LC-MS bioscience.co.ukneobioscience.com

Facilitating Metabolic Fate Studies in Preclinical Systems

Understanding the metabolic fate of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of preclinical drug development. symeres.comiris-biotech.de For a prodrug like proguanil, it is crucial to characterize its conversion to the active metabolite, cycloguanil. drugbank.comresearchgate.net Deuterium-labeled compounds are powerful tools in these drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By incorporating stable isotopes into a drug molecule, researchers can trace its path and transformation within a biological system with high precision. metsol.comhwb.gov.in

While this compound itself is primarily used as an analytical standard, the principles of its underlying technology—stable isotope labeling—are central to metabolic fate studies. For instance, researchers can administer a deuterated version of the parent drug, proguanil, to animal models. Using mass spectrometry, they can then track the appearance of deuterated cycloguanil, allowing for unambiguous measurement of the metabolite formed directly from the administered drug, distinguishing it from any other sources.

This approach is critical for several reasons:

Pathway Elucidation : It helps map the metabolic pathways of a drug, identifying the key metabolites formed. simsonpharma.comsymeres.com

Pharmacokinetic Profiling : It enables precise measurement of the rate and extent of metabolite formation and elimination. simsonpharma.comiris-biotech.de The metabolism of proguanil is known to be highly variable, influenced by genetic polymorphisms in enzymes like CYP2C19. oup.com Furthermore, cellular uptake transporters like OCT1 have been shown to significantly affect the concentration of cycloguanil in liver cells. nih.gov Accurate quantification, facilitated by standards like this compound, is essential to study these influences.

Table 2: Research Applications of Deuterated Analogs in Metabolic Studies
Research AreaApplication of Deuterated AnalogsKey Findings / RationaleSource
Drug Metabolism and Pharmacokinetics (DMPK)Use of deuterated drugs to trace metabolic pathways, bioavailability, and drug interactions.Deuterium labeling allows for improved pharmacokinetic profiles, typically with reduced clearance and extended half-lives. symeres.com
Quantitative BioanalysisDeuterated compounds (e.g., this compound) are used as internal standards in mass spectrometry.Improves accuracy and precision by correcting for matrix effects and sample preparation variability. acanthusresearch.comveeprho.com
Metabolic Pathway TracingAdministering a deuterated precursor (e.g., deuterated proguanil) to track its conversion to metabolites.Allows for precise quantification of metabolite formation (e.g., cycloguanil) and helps understand the impact of genetic factors (e.g., CYP2C19, OCT1 polymorphisms) on drug bioactivation. oup.comnih.gov
ADME StudiesStable isotope-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of a drug.Provides a comprehensive understanding of a drug's disposition in a biological system, which is critical for preclinical development. iris-biotech.dehwb.gov.in

Properties

Molecular Formula

C11H8D6ClN5

Molecular Weight

257.75

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Cycloguanil D6

Chemical Synthesis Methodologies for Deuterated Analogs

The synthesis of deuterated compounds often involves the incorporation of deuterium (B1214612) atoms into specific positions within the molecule. Various strategies exist for achieving deuterium incorporation, ranging from conventional techniques using deuterium gas to catalytic exchange reactions. thalesnano.com

Pathways for Deuterium Incorporation

Pathways for deuterium incorporation typically involve replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions utilizing deuterated reagents or solvents, such as deuterium oxide (D₂O) or deuterium gas (D₂). Catalytic hydrogen-deuterium exchange reactions are a common approach. thalesnano.comsioc-journal.cn For instance, catalytic H-D exchange reactions between hydrogen gas and D₂O have been employed, although these methods can be time-consuming and may require high pressure or specific catalysts. thalesnano.com The efficiency and site-selectivity of deuterium incorporation are often influenced by the choice of catalyst, solvent, temperature, and pressure. thalesnano.com

Specific Synthetic Routes for Cycloguanil (B1669406) D6

Specific synthetic routes for Cycloguanil D6 involve the introduction of deuterium atoms into the cycloguanil structure. Cycloguanil itself is synthesized via the condensation of 4-chlorophenylbiguanide (B1200820) with acetone (B3395972). wikipedia.org Deuterium labeling of cycloguanil, specifically Cycloguanil-d6, typically involves the deuteration of the gem-dimethyl groups at the C-6 position of the triazine ring. caymanchem.combiomol.comsimsonpharma.com The formal name 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-d3-1,3,5-triazine-2,4-diamine, monohydrochloride indicates the presence of six deuterium atoms, likely distributed across the two methyl groups. caymanchem.combiomol.com

While detailed synthetic procedures specifically for Cycloguanil-d6 are not extensively described in the provided snippets, the synthesis of related 1-aryl-4,6-diamino-1,2-dihydrotriazines, structurally analogous to cycloguanil, has been reported. These syntheses often involve a one-step acid-catalyzed cyclocondensation among an aromatic amine, dicyandiamide, and a carbonyl compound (three-component synthesis), or a two-step condensation of a preformed arylbiguanide and a carbonyl derivative. nih.gov Adapting these routes to incorporate deuterated acetone or other deuterated precursors would be a plausible strategy for synthesizing Cycloguanil-d6.

Analytical Techniques for Isotopic Purity and Site-Specificity Confirmation

Confirming the isotopic purity and site-specificity of deuterium labeling in this compound is crucial for its intended use as an analytical standard. veeprho.com Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques employed for this purpose. invivochem.cnscispace.comunimore.itrsc.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy for Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for confirming the site-specificity of deuterium incorporation and identifying any positional isomers. scispace.comunimore.it Deuterium atoms are NMR-inactive in ¹H NMR, so the absence or reduction of signals corresponding to the protons that have been replaced by deuterium confirms the positions of labeling. sioc-journal.cn Conversely, ¹³C NMR can provide information about the carbon atoms directly bonded to deuterium, as deuterium causes characteristic splitting patterns and chemical shifts in the carbon spectrum. rsc.org Analysis of the NMR spectra of Cycloguanil-d6 allows researchers to verify that the deuterium atoms are located specifically on the gem-dimethyl groups at the C-6 position, as intended, and to rule out significant labeling at other positions on the molecule, such as the phenyl ring or the amino groups. caymanchem.combiomol.com

Table 1: Analytical Techniques for Characterization of this compound

TechniquePurposeKey Information Provided
Mass SpectrometryDeuterium content and isotopic purity verificationMolecular weight, m/z of molecular and fragment ions, % deuteration
NMR SpectroscopySite-specificity confirmation, Positional isomerismAbsence/reduction of ¹H signals, ¹³C shifts and splitting

Table 2: Physicochemical Properties of Cycloguanil-d6 Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₈ClD₆N₅ • HCl caymanchem.comsimsonpharma.combioscience.co.uk
Molecular Weight294.21 g/mol invivochem.comsimsonpharma.combioscience.co.uk
CAS Number2712364-69-5 caymanchem.commedchemexpress.cominvivochem.combiomol.cominvivochem.cnbioscience.co.uk
Unlabeled CAS No.152-53-4 medchemexpress.comsimsonpharma.comclearsynth.com
Purity (Deuterated Forms)≥99% (d1-d6) caymanchem.combiomol.combioscience.co.uk
AppearanceTypically exists as solid at room temperature invivochem.cominvivochem.cn
PubChem CID119025580 invivochem.cominvivochem.cn

Advanced Analytical Methodologies Utilizing Cycloguanil D6 As an Internal Standard

Principles of Stable Isotope Internal Standards in Quantitative Analysis

The use of an internal standard is fundamental for achieving precise and accurate quantification in analytical assays, compensating for variations that can occur during sample preparation and analysis. wuxiapptec.comchromatographyonline.com A SIL-IS, such as Cycloguanil (B1669406) D6, is considered the gold standard for quantitative mass spectrometry because its physicochemical properties are nearly identical to the target analyte. chromatographyonline.comscispace.com This near-identity ensures that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization, thereby providing a reliable reference for normalization. chromatographyonline.com

In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix effect" is a significant challenge. It arises from co-eluting compounds from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer's ion source. scispace.comwaters.com This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification. chromatographyonline.comwaters.com

A SIL-IS like Cycloguanil D6 is the most effective tool to counteract these matrix effects. researchgate.net Because it has nearly identical chemical properties and retention time to the native analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively normalized. scispace.com For this correction to be most effective, the chromatographic peaks of the analyte and the SIL-IS must co-elute, or overlap completely, ensuring they are subjected to the identical matrix environment as they enter the ion source. chromatographyonline.com

Biological matrices such as blood, plasma, and tissue are inherently complex and variable. wuxiapptec.com Analyte loss can occur at multiple stages, including extraction, handling, and injection. The use of a SIL-IS like this compound significantly improves the reproducibility and accuracy of quantification in these matrices. veeprho.comlcms.cz

By adding a known quantity of the SIL-IS to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it acts as a tracer. unc.edu Any physical loss of the analyte during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS. wuxiapptec.com Therefore, the analyte-to-internal standard response ratio remains constant, correcting for these procedural variations and ensuring that the final calculated concentration is accurate and reproducible across different samples and batches. scispace.comlcms.cz

Minimizing Matrix Effects and Ion Suppression

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids. waters.comnih.gov this compound is frequently employed as an internal standard in LC-MS methods developed for pharmacokinetic and metabolic research involving proguanil (B194036) and cycloguanil. veeprho.comresearchgate.net

Developing a robust LC-MS/MS method for quantifying cycloguanil using this compound involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net

Sample Preparation: The goal is to extract the analyte and internal standard from the biological matrix while removing interfering components. Common techniques include protein precipitation with solvents like acetonitrile (B52724), solid-phase extraction (SPE), or liquid-liquid extraction (LLE). nih.govresearchgate.net A simple protein precipitation procedure is often sufficient and allows for high-throughput analysis. nih.gov

Chromatographic Separation: Reversed-phase chromatography is typically used. The choice of column and mobile phase is critical for achieving good peak shape and separating the analyte from matrix interferences. nih.govmdpi.com Gradient elution using mobile phases consisting of acetonitrile or methanol (B129727) and aqueous buffers (e.g., ammonium (B1175870) formate) with acid modifiers like formic acid is common. nih.govnih.gov

Mass Spectrometric Detection: Detection is usually performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.govresearchgate.net The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both cycloguanil and its deuterated internal standard, this compound. nih.gov

A summary of typical LC-MS/MS parameters for cycloguanil analysis is presented below.

ParameterTypical ConditionSource
Chromatography Column C18 or Phenyl-based reversed-phase nih.govresearchgate.net
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Formate) with Formic Acid nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol with Formic Acid nih.govnih.gov
Flow Rate 0.4 - 0.6 mL/min researchgate.netmdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com
Cycloguanil MRM Transition m/z 252.1 → 195.0 nih.gov

This table is interactive. Click on the headers to sort.

To ensure an LC-MS assay is reliable and fit for its intended purpose, it must undergo a thorough validation process, typically following guidelines from regulatory bodies like the FDA or EMA. mdpi.comut.ee The use of a SIL-IS like this compound is crucial for meeting the stringent acceptance criteria for these parameters. unc.edu

Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. stanford.edu

Linearity and Range: The concentration range over which the assay is accurate and precise. mdpi.com

Accuracy: The closeness of the measured concentration to the true value, expressed as percent bias. stanford.edu

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV). This is assessed within a single run (intra-day) and between different runs (inter-day). mdpi.comstanford.edu

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. mdpi.com

Recovery: The efficiency of the extraction procedure. stanford.edu

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). ut.eestanford.edu

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance CriteriaSource
Linearity (r²) ≥ 0.99 mdpi.com
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ) mdpi.comstanford.edu
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) mdpi.comstanford.edu
Matrix Effect (% CV) ≤ 15% mdpi.com
Recovery Consistent and reproducible stanford.edu
Stability Analyte concentration within ±15% of initial ut.ee

This table is interactive. Click on the headers to sort. LLOQ: Lower Limit of Quantification.

While triple quadrupole mass spectrometers are the workhorses for targeted quantification, High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer distinct advantages. nih.gov HRMS provides high mass accuracy (<5 ppm) and resolution, which allows for greater confidence in compound identification and can separate analyte signals from isobaric interferences without extensive chromatographic separation. nih.gov

In the context of research involving cycloguanil, HRMS is particularly valuable for metabolomics studies. nih.gov These untargeted or widely targeted approaches aim to identify and quantify a broad range of metabolites simultaneously. The use of this compound in such studies helps to ensure accurate quantification and aids in the identification of related metabolic pathways by providing a stable reference point within a complex dataset. nih.gov The high resolving power of HRMS can also be used to confirm the elemental composition of metabolites, providing an additional layer of analytical certainty.

Validation Parameters for LC-MS Assays

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for the analysis of cycloguanil, the theoretical application of Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly when leveraging the properties of this compound as an internal standard. The successful use of GC-MS for a polar and complex molecule like cycloguanil hinges on effective derivatization to enhance volatility and thermal stability.

Derivatization Strategies for GC-MS Analysis

Compounds with polar functional groups, such as the amine groups in cycloguanil, are generally not suitable for direct GC-MS analysis. sigmaaldrich.comresearchgate.net These groups cause poor chromatographic peak shape and low volatility, preventing the compound from moving through the GC column efficiently. Derivatization is a chemical modification process that replaces active hydrogens on these polar groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. obrnutafaza.hr

For compounds structurally similar to cycloguanil, specifically other s-triazines, silylation is a widely employed and effective derivatization technique. sigmaaldrich.comsigmaaldrich.com This process involves reacting the analyte with a silylating reagent to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. obrnutafaza.hr

Common Silylating Reagents:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and common silylating agent that reacts with a wide range of polar compounds, including alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.comsigmaaldrich.com The reaction with primary and secondary amines, such as those present in the cycloguanil structure, proceeds readily. sigmaaldrich.com For compounds that are difficult to derivatize, a catalyst like trimethylchlorosilane (TMCS) is often added to the BSTFA mixture to enhance reactivity. aliyuncs.comresearchgate.net

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.comregistech.com This increased stability is advantageous, providing more robust derivatives for analysis. registech.comnasa.gov MTBSTFA is effective for derivatizing a wide array of compounds containing acidic hydrogens, including amines. nasa.gov

The derivatization reaction typically involves dissolving the dried sample extract in an appropriate solvent and adding an excess of the silylating reagent. The reaction may proceed at room temperature or require heating to ensure completion, depending on the analyte's structure and steric hindrance. sigmaaldrich.com For cycloguanil, the multiple amine groups would be the primary targets for silylation.

Table 1: Potential Derivatization Strategies for Cycloguanil for GC-MS Analysis

Derivatization Reagent Abbreviation Target Functional Groups in Cycloguanil Potential Reaction Conditions Derivative Formed Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Primary and Secondary Amines Heating (e.g., 70°C) may be required; often used with a catalyst like 1% TMCS. aliyuncs.comresearchgate.net Trimethylsilyl (TMS) Versatile, volatile by-products. sigmaaldrich.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA Primary and Secondary Amines Can react at room temperature or with heating (e.g., 100°C) for several hours. sigmaaldrich.comnasa.gov tert-butyldimethylsilyl (TBDMS) Produces more hydrolytically stable derivatives than BSTFA. sigmaaldrich.comregistech.com

Quantitative Analysis Using GC-MS

The use of a deuterated internal standard, such as this compound, is a cornerstone of accurate and precise quantitative analysis in mass spectrometry. scioninstruments.comclearsynth.com An ideal internal standard co-elutes with the analyte and behaves identically during extraction, derivatization, and injection, but is distinguishable by the mass spectrometer due to its different mass. scioninstruments.comresearchgate.net this compound fits these criteria perfectly for the analysis of cycloguanil.

Method validation for such an assay would involve assessing several key parameters to ensure its reliability. environics.comresearchgate.net

Key Validation Parameters for a Quantitative GC-MS Method:

Linearity: Assessed by analyzing a series of calibration standards to demonstrate a proportional relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range. environics.comsrce.hr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. environics.comnih.gov

Accuracy: The closeness of the measured concentration to the true value, often assessed through recovery studies in spiked matrix samples. environics.comnih.gov

Precision: The degree of agreement among a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.govbrieflands.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. environics.com

Table 2: Hypothetical Calibration Curve Data for Cycloguanil using this compound in a GC-MS Method

Nominal Concentration (ng/mL) Analyte Peak Area IS Peak Area (this compound) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
1.0 (LLOQ) 5,250 101,500 0.0517 1.05 105.0
2.5 13,100 102,100 0.1283 2.48 99.2
10.0 50,900 100,800 0.5049 9.89 98.9
50.0 261,500 103,200 2.5339 50.21 100.4
100.0 525,000 101,900 5.1521 101.5 101.5
200.0 1,030,000 99,800 10.3206 198.7 99.4

This table represents an illustrative example of data that would be generated during the validation of a quantitative GC-MS method. The values are for demonstration purposes only.

Other Chromatographic and Spectroscopic Techniques Aided by this compound

While GC-MS applications for cycloguanil are not common, the utility of this compound as an internal standard extends to other analytical platforms. The principle of using a stable isotope-labeled internal standard to improve quantitative accuracy is a universal concept in analytical chemistry. clearsynth.com

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for complex mixture analysis. ijpsjournal.comsaspublishers.comchromatographytoday.com Beyond the widely used LC-MS, other combinations could theoretically benefit from the use of this compound. For instance, techniques like High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry (HPTLC-MS) could employ this compound to account for variations in sample application and elution. researchgate.net Although specific methods for ergot alkaloids using a deuterated standard in HPTLC have been explored, dedicated applications for cycloguanil are not prominent in the literature. mdpi.com

Other potential hyphenated techniques include Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), where the addition of a deuterated internal standard like this compound would serve the same crucial role in ensuring robust and reliable quantification. However, it must be reiterated that the vast majority of published analytical methods for cycloguanil rely on LC-MS/MS, indicating its superior suitability for this particular analyte.

Applications of Cycloguanil D6 in Preclinical Metabolic and Mechanistic Research

Elucidation of Metabolic Pathways in Biological Systems (In Vitro and Animal Models)

The use of stable isotope-labeled compounds like Cycloguanil (B1669406) D6 is instrumental in delineating metabolic pathways without the need for radioactive labels. This approach offers significant advantages in terms of safety and ease of handling in a research environment.

Investigation of Cytochrome P450-Mediated Metabolism (e.g., in liver microsomes, hepatocytes)

The biotransformation of proguanil (B194036) to its active metabolite, cycloguanil, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govwikipedia.org In vitro studies using human liver microsomes and hepatocytes are standard models to explore this metabolic activation. nih.govdomainex.co.ukxenotech.com Research has identified that the activation of proguanil to cycloguanil is significantly mediated by CYP3A isoforms and S-mephenytoin hydroxylase (CYP2C19). nih.govnih.govresearchgate.net

The process involves the oxidation of proguanil, which leads to the formation of an imine intermediate that subsequently cyclizes to form cycloguanil. griffith.edu.au Studies with human liver microsomes have shown that there can be a wide range of activity in proguanil activation among individuals, which correlates with the levels of CYP3A and CYP2C19. nih.govnih.gov The use of Cycloguanil D6 in such assays allows for precise quantification of the formed metabolite by mass spectrometry, distinguishing it from any endogenously present, unlabeled cycloguanil. This is crucial for understanding the specific contribution of different CYP isoforms to the metabolism of the drug.

Table 1: Key Cytochrome P450 Isoforms Involved in Cycloguanil Formation

Enzyme Family Specific Isoform(s) Role in Metabolism Research Model
Cytochrome P450 CYP2C19 Major role in the bioactivation of proguanil to cycloguanil. nih.govresearchgate.net Human Liver Microsomes nih.govnih.gov
Cytochrome P450 CYP3A Contributes to the metabolism of proguanil to cycloguanil. nih.gov Human Liver Microsomes nih.govnih.gov

Tracing of Metabolite Formation and Identification of Metabolic Hot Spots

Isotopically labeled compounds such as this compound are invaluable for tracing the formation of metabolites and identifying "metabolic hot spots"—positions on a molecule that are most susceptible to enzymatic modification. sygnaturediscovery.comchemrxiv.orgmoldiscovery.com By incubating this compound with in vitro systems like liver microsomes or hepatocytes, researchers can use mass spectrometry to detect and identify metabolites. evotec.com The deuterium (B1214612) label provides a unique mass signature, facilitating the differentiation of drug-related material from the biological matrix.

This approach helps in constructing a comprehensive metabolic map. For instance, identifying the major sites of hydroxylation or other phase I reactions can guide the design of new drug candidates with improved metabolic stability. sygnaturediscovery.com This process, often referred to as metabolic soft-spot analysis, is a key step in the lead optimization phase of drug discovery. sygnaturediscovery.com

Analysis of Metabolic Switching Phenomena

Metabolic switching refers to the alteration of metabolic pathways when a primary route of metabolism is blocked. plos.org Deuteration of a molecule at a known site of metabolism can intentionally block or slow down the reaction at that position due to the kinetic isotope effect. The use of this compound can help researchers investigate if the metabolic machinery of the cell compensates by utilizing alternative metabolic routes. plos.org For example, if a specific position on the cycloguanil molecule is a primary site of hydroxylation, introducing deuterium at that site may lead to increased metabolism at other positions. Observing this metabolic switching is crucial for predicting the complete metabolic profile of a drug and identifying any potentially reactive or undesirable metabolites that might be formed. plos.org

Pharmacokinetic Profiling in Research Models (Excluding Human Studies)

The pharmacokinetic properties of a drug—its absorption, distribution, and elimination—are fundamental to understanding its efficacy and duration of action. This compound is a valuable tool in preclinical pharmacokinetic studies in animal models.

Assessment of Absorption, Distribution, and Elimination Kinetics in Animal Models

Animal models, such as rodents and dogs, are routinely used in preclinical studies to evaluate the pharmacokinetic profile of new chemical entities. isciii.esresearchgate.net By administering this compound to these animals, researchers can track its concentration in various tissues and fluids (e.g., blood, plasma, liver) over time. mdpi.com This allows for the determination of key pharmacokinetic parameters.

The use of deuterated standards like this compound in conjunction with non-labeled drug administration allows for more accurate quantification in bioanalytical methods, typically liquid chromatography-mass spectrometry (LC-MS). This is because the deuterated internal standard behaves almost identically to the analyte during sample extraction and ionization, correcting for any losses or variations.

Table 2: Key Pharmacokinetic Parameters Assessed in Animal Models

Parameter Description
Absorption The process by which the drug enters the bloodstream.
Distribution The reversible transfer of a drug from one location to another within the body.
Elimination The irreversible removal of a drug from the body, through metabolism and excretion.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half. domainex.co.uk
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time. domainex.co.uk
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. dtic.mil

Determination of Kinetic Isotope Effects on Metabolic Clearance

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. mdpi.comosti.gov In the context of drug metabolism, substituting hydrogen with deuterium can slow down the rate of reactions that involve the breaking of a carbon-hydrogen bond, as the carbon-deuterium bond is stronger. researchgate.netnih.gov

By comparing the metabolic clearance of cycloguanil with that of this compound in preclinical models, researchers can quantify the KIE. A significant KIE suggests that the deuterated position is involved in a rate-limiting step of the drug's metabolism. plos.org This information is highly valuable for several reasons:

It provides mechanistic insight into the enzymatic reactions responsible for drug clearance.

It can be strategically used to design "soft drugs" that are metabolized more slowly, potentially leading to improved pharmacokinetic profiles, such as longer half-life and increased exposure.

Conversely, it can be used to enhance the clearance of a drug if the parent compound is associated with toxicity.

Studies have shown that the magnitude of the deuterium isotope effect can be influenced by the specific CYP450 isozyme involved and can be suppressed by blood flow limitations in vivo. plos.orgresearchgate.net Therefore, careful in vitro and in vivo experiments are necessary to fully understand the implications of deuteration on a drug's pharmacokinetics. plos.org

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | 1-(4-chlorophenyl)biguanide | | 2,4-diaminopyrimidine (B92962) | | 4-chloroaniline (B138754) | | 4-chlorophenylbiguanide (B1200820) | | Acetaminophen | | Ac-LEHD-CHO | | Atovaquone | | Benzyl alcohol | | Caffein | | Chloroquine | | Chlorproguanil | | Citrusinol | | Cycloguanil | | this compound | | Dicyandiamide | | Dihydroartemisinin | | Dihydrofolate | | Esomeprazole | | FH1 | | Folinic acid | | Fosmidomycin | | Halofantrine | | Methylene blue | | Omeprazole | | Primaquine | | Proguanil | | Pyrimethamine (B1678524) | | Raloxifene | | Regaloside H | | SJA710-6 | | Sodium tauroglycocholate | | Sulfadoxine | | Terevalefim | | Testosterone | | Tetrahydrofolate | | Trimethoprim (B1683648) | | Troleandomycin |

Modeling and Simulation of Preclinical Pharmacokinetics

In preclinical research, establishing a reliable pharmacokinetic (PK) profile is essential for predicting a drug's behavior in a biological system. Modeling and simulation play a crucial role in this process, allowing for the prediction of human pharmacokinetics from animal data and the selection of appropriate doses for first-in-human trials. mdpi.com Physiologically based pharmacokinetic (PBPK) models, in particular, are powerful tools for simulating drug concentrations in various tissues, including target organs like the liver. mdpi.com

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern pharmacokinetic analysis. Deuterated molecules are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org Because this compound is chemically almost identical to the unlabeled compound, its behavior during sample extraction and chromatographic separation is nearly indistinguishable. However, its increased mass allows it to be differentiated by the mass spectrometer.

This application is particularly relevant for cycloguanil, which is the active metabolite of the prodrug proguanil. medchemexpress.com In preclinical studies, researchers can administer the parent drug (proguanil) and use this compound as an internal standard to precisely quantify the formation and subsequent elimination of the active cycloguanil metabolite. For instance, studies have used deuterated versions of drugs to serve as tracers, allowing for the calculation of key pharmacokinetic parameters like systemic clearance, oral bioavailability, and hepatic availability in animal models. researchgate.net By providing more accurate and reliable concentration measurements, this compound enhances the robustness of PK models, leading to more accurate simulations of drug disposition and better predictions of clinical outcomes. evotec.com

Enzyme Kinetics and Target Interaction Studies

Investigation of Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Cycloguanil exerts its therapeutic effect, particularly as an antimalarial agent, by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway necessary for nucleotide and DNA synthesis. mdpi.com The study of the kinetics of this inhibition is fundamental to understanding its mechanism of action and for the development of new, more effective inhibitors.

This compound serves as a valuable tool in these kinetic investigations through the analysis of the Deuterium Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov If the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting step in the enzymatic reaction or the binding interaction, substituting the hydrogen with deuterium (C-D) will slow down the reaction because the C-D bond is stronger and requires more energy to break. tandfonline.comunam.mx

By comparing the inhibition kinetics of DHFR by cycloguanil versus this compound, researchers can determine if a C-H bond cleavage event is crucial to the inhibition mechanism. researchgate.net Significant KIEs provide evidence that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.gov Such studies on DHFR have been performed using other substrates and have revealed that hydride transfer is often the rate-limiting step. nih.gov Using this compound allows for a precise probe of the transition state of the enzyme-inhibitor complex, offering insights that are not available from studies with the unlabeled compound alone. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Cycloguanil Against Dihydrofolate Reductase (DHFR) This table presents data for the non-deuterated compound, Cycloguanil, which serves as the baseline for comparative kinetic studies involving this compound.

Target Organism/EnzymeReported Inhibitory Concentration (IC50) or Constant (Ki)NotesSource
Plasmodium falciparum DHFR~100-fold loss of potency in resistant strains compared to sensitive strainsDemonstrates significant impact of resistance mutations on drug efficacy. plos.org
Trypanosoma brucei DHFR (TbDHFR)Ki of 24.2 nM for Pyrimethamine (a related antifolate)Cycloguanil also targets TbDHFR, providing a basis for studying its analogues. unimore.it
Plasmodium falciparum (Brazilian isolates)Average 10-fold more resistant to cycloguanil than sensitive D6 strainIC50 values ranged from 1.42 to 4.75 ng/ml in the studied isolates. bioline.org.br
Human DHFREngages DHFR in cells at sub-nanomolar concentrationsConfirmed as a potent inhibitor of the human enzyme, relevant for anti-cancer research. mdpi.com

Isotope Effects on Enzyme-Substrate Binding and Catalysis

The use of this compound allows for the detailed study of two types of isotope effects: the Kinetic Isotope Effect (KIE) and the Binding Isotope Effect (BIE). researchgate.netnih.gov These effects provide high-resolution information about atomic-level interactions between the drug and its target enzyme. nih.gov

Kinetic Isotope Effect (KIE): As mentioned, the KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. unam.mx A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For DHFR, which catalyzes a hydride transfer, this effect can be significant. nih.gov The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can reveal details about the transition state geometry. A large KIE suggests a symmetric transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms. nih.gov

Binding Isotope Effect (BIE): A BIE occurs when the binding of a ligand to an enzyme causes a change in the vibrational environment of the isotopic atom, even if that bond is not broken during catalysis. nih.govnih.gov These changes can result from the molecule being held in a rigid conformation within the active site or from distortions like bond polarization or altered bond angles upon binding. nih.gov By measuring the equilibrium of binding for Cycloguanil versus this compound, researchers can detect these subtle changes. For example, a BIE could indicate that the methyl groups on the cycloguanil molecule are sterically compressed upon binding to the DHFR active site, providing a detailed picture of the ground-state enzyme-inhibitor complex. nih.gov

Table 2: Principles of Isotope Effects in Enzyme-Drug Interaction Studies

Isotope Effect TypeUnderlying PrincipleInformation GainedRelevance to this compound
Kinetic Isotope Effect (KIE)The C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break. unam.mxReveals if C-H bond cleavage is part of the rate-limiting step; provides insight into the structure of the reaction's transition state. nih.govresearchgate.netCan determine if hydride transfer from the cofactor or a proton transfer involving the inhibitor is rate-limiting in DHFR inhibition.
Binding Isotope Effect (BIE)Changes in the bond vibrational environment (e.g., from steric compression or bond polarization) upon binding of the inhibitor to the enzyme's active site. nih.govnih.govProvides information on atomic distortions and interactions in the ground-state enzyme-inhibitor complex (Michaelis complex). nih.govnih.govCan probe the precise fit and interactions of the deuterated methyl groups of this compound within the DHFR binding pocket.

Mechanistic Insights into Antifolate Resistance in Parasitic Models

Resistance to antifolate drugs like cycloguanil is a major challenge in treating malaria. This resistance is primarily caused by point mutations in the gene encoding the parasite's DHFR enzyme. bioline.org.brpnas.org These mutations alter the active site of the enzyme, reducing the binding affinity of the inhibitor and thus diminishing its efficacy.

Numerous studies have identified specific mutations in the DHFR of Plasmodium falciparum and P. vivax that confer resistance. nih.govplos.org For example, mutations at codons 51, 59, 108, and 164 are known to confer cross-resistance to both pyrimethamine and cycloguanil. pnas.orgresearchgate.net The accumulation of multiple mutations often leads to higher levels of resistance. researchgate.net

This compound is a powerful tool for dissecting the precise biochemical consequences of these resistance mutations. By performing comparative kinetic and binding studies on wild-type versus mutant DHFR enzymes, researchers can use the subtle probe of the deuterium isotope effect to quantify changes in the transition state and ground-state binding interactions. researchgate.netnih.gov This can reveal how a specific mutation, for example, might alter the flexibility of the active site or change a key hydrogen-bonding network, leading to reduced inhibitor potency. These mechanistic insights are critical for understanding how resistance evolves and for designing next-generation antifolates that can overcome existing resistance mechanisms. pnas.org

Table 3: Key DHFR Mutations Associated with Antifolate Resistance in Plasmodium Species This table highlights mutations in the DHFR enzyme that impact the efficacy of cycloguanil, providing a basis for mechanistic studies using this compound.

OrganismDHFR Mutation(s)Effect on Cycloguanil/Antifolate SusceptibilitySource
P. falciparumS108NConsidered a foundational mutation from which multiple-mutant resistant strains emerge. pnas.org
P. falciparumA16V + S108TConfers about 1000-fold greater resistance to cycloguanil while remaining sensitive to pyrimethamine. researchgate.net
P. falciparumN51I, C59R, S108N, I164L (Quadruple mutant)Confers extremely high resistance to both pyrimethamine and cycloguanil. nih.govresearchgate.net
P. vivaxF57L + S58R + T61M + S117T (Quadruple mutant)Correlates with treatment failures and confers significant antifolate resistance. plos.orgoup.com

Stable Isotope Tracer Applications Beyond Metabolism

Proteomics and Protein Turnover Studies (general principle)

Stable isotopes are indispensable tools in the field of proteomics for studying the dynamics of protein metabolism, specifically protein synthesis and degradation (turnover). researchgate.netnih.gov While this compound itself is primarily used as a tracer for its own metabolic pathway, the deuterium isotope it contains is central to a major technique for measuring protein turnover, illustrating a broader application principle.

The general principle involves introducing a stable isotope label into an organism and then measuring its rate of incorporation into newly synthesized proteins using mass spectrometry. nih.gov A widely used method employs deuterium oxide (D₂O), or heavy water. researchgate.net When D₂O is administered, the deuterium is incorporated into the body's water pool. Through transamination reactions, this deuterium is then incorporated into the α-hydrogen position of non-essential amino acids, such as alanine. researchgate.netmetsol.com These newly labeled amino acids are then used by the cellular machinery as building blocks for new proteins.

By collecting tissue samples over time and analyzing the protein content via mass spectrometry, researchers can determine the fraction of proteins that have incorporated the deuterium-labeled amino acids. nih.gov This rate of incorporation is a direct measure of the fractional synthesis rate (FSR) of the proteins. nih.govresearchgate.net This D₂O labeling method is powerful because it is relatively easy to administer and can measure protein synthesis rates over prolonged periods, from hours to weeks, providing insights into protein dynamics in various physiological and pathological states. researchgate.netnih.gov

Cell-based Assays for Tracing Compound Fate

In preclinical research, understanding the metabolic fate of a compound is crucial for determining its mechanism of action, identifying active metabolites, and predicting its behavior in vivo. Stable isotope tracing is a powerful technique used to follow the journey of a molecule within a biological system. researchgate.net In this method, a nutrient or compound is labeled with a stable, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled molecules are physiologically indistinguishable from their unlabeled counterparts but can be detected and quantified using mass spectrometry. researchgate.net

This compound, a deuterated version of Cycloguanil, serves as an invaluable tool in such cell-based assays. The six deuterium atoms on the molecule increase its mass, allowing it to be clearly distinguished from the naturally occurring, unlabeled Cycloguanil by a mass spectrometer. This distinction is fundamental for several research applications:

Metabolic Stability and Transformation: By introducing this compound to cell cultures, researchers can track its stability and identify any metabolic products. As the cells process the compound, any new molecules that retain the deuterium label are identified as metabolites. This helps to elucidate the specific metabolic pathways involved in the compound's biotransformation. nih.govfrontiersin.org

Internal Standard for Quantification: One of the primary uses of this compound is as an internal standard for liquid chromatography-mass spectrometry (LC/MS) analysis. acs.org When analyzing the concentration of unlabeled Cycloguanil in a cellular sample, a known amount of this compound is added. Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, any sample loss affects both equally. This allows for highly accurate and precise quantification of the unlabeled drug by comparing its signal intensity to that of the known quantity of the internal standard. acs.org

Distinguishing Exogenous vs. Endogenous Compounds: In complex biological systems, it can be challenging to differentiate between a drug administered externally and compounds already present within the cells. The unique mass signature of this compound makes it unequivocally identifiable as the substance introduced for the experiment, eliminating ambiguity in the results.

The use of this compound in cell-based tracing assays provides clear, quantitative data on how the compound is processed, where it accumulates, and what it becomes, offering critical insights into its pharmacological profile.

Quantitative Analysis of Compound Uptake and Efflux in Cell Lines

The efficacy of a drug is highly dependent on its ability to enter target cells (uptake) and remain inside long enough to exert its effect without being prematurely removed (efflux). Cell-based assays are essential for quantifying these processes. This compound is instrumental in these studies, enabling precise measurement of compound concentration within cells and the surrounding media over time.

Cellular Uptake Analysis

The transport of drugs into cells is often mediated by specific transporter proteins on the cell membrane. For Cycloguanil, members of the organic cation transporter (OCT) family have been identified as key players. ujpronline.com Studies using human embryonic kidney (HEK293) cells engineered to express specific transporters, such as OCT1 and OCT2, have been crucial in characterizing the uptake of Cycloguanil. nih.govresearchgate.net

In these experiments, cells are incubated with Cycloguanil, and the intracellular concentration is measured at various time points. By using this compound as an internal standard during LC/MS analysis, researchers can obtain highly accurate kinetic parameters. Research has shown that both OCT1 and OCT2 transport Cycloguanil, and its parent drug Proguanil. researchgate.net

Below is a data table summarizing the kinetic findings for Proguanil transport by OCT1 and OCT2, for which Cycloguanil is the active metabolite. Such studies are foundational to understanding how Cycloguanil enters cells.

TransporterSubstrateApparent Affinity (KM, µM)Maximum Transport Rate (Vmax, pmol/mg protein/min)
OCT1Proguanil8.1 ± 1.61840 ± 510
OCT2Proguanil9.0 ± 1.14440 ± 1500

Cellular Efflux Analysis

Drug efflux, the active removal of compounds from the cell, is a major mechanism of drug resistance, particularly in cancer cells. frontiersin.org Efflux pumps, such as those from the multidrug and toxin extrusion (MATE) protein family, can reduce the intracellular concentration of a drug, diminishing its therapeutic effect. researchgate.net

Studies have identified that in addition to being uptake substrates for OCTs, both Proguanil and Cycloguanil are substrates for MATE1 and MATE2-K efflux transporters. researchgate.net To quantify efflux, cells are first "loaded" with the compound. The medium is then replaced, and the amount of the compound that appears in the medium over time is measured. Again, this compound is essential as an internal standard for accurately quantifying the low concentrations of the effluxed drug. These assays help determine if a compound is susceptible to efflux and can be used to screen for potential drug-drug interactions where one drug might inhibit the efflux of another. ujpronline.com For example, studies have shown that antimalarials like pyrimethamine can inhibit MATE transporters, which could potentially increase the intracellular concentration of co-administered drugs like Cycloguanil. ujpronline.com

Future Directions and Advanced Research Considerations for Deuterated Cycloguanil Analogs

Development of Novel Deuterated Analogs for Enhanced Research Utility

The development of new deuterated versions of cycloguanil (B1669406) and related compounds is a key area for future research. This involves creating molecules with specific deuterium (B1214612) placement to answer targeted scientific questions.

Site-Specific Deuteration for Targeted Mechanistic Studies

The replacement of hydrogen with its stable isotope, deuterium, at specific metabolic "hot spots" can significantly alter the rate of metabolic processes due to the kinetic isotope effect. wikipedia.orgnih.gov This principle allows for the meticulous investigation of drug metabolism. By strategically placing deuterium atoms at sites susceptible to enzymatic action, such as those metabolized by cytochrome P450 enzymes, researchers can slow down these reactions. nih.gov This "deuterium switch" can reveal the specific metabolic pathways of a drug and help in understanding the formation of various metabolites. nih.govnih.gov

Recent advancements in synthetic chemistry have made the site-selective introduction of deuterium into complex molecules more feasible. researchgate.netnih.gov These methods provide the tools necessary to create a library of specifically deuterated cycloguanil analogs for detailed mechanistic studies.

Multi-Labeled Analogs for Complex Pathway Investigations

To unravel intricate biological pathways, researchers can utilize multi-labeled analogs, which contain more than one isotopic label. For instance, a cycloguanil analog could be synthesized with deuterium at one position and a carbon-13 (¹³C) isotope at another. This dual-labeling strategy allows for the simultaneous tracking of different parts of the molecule as it undergoes metabolic transformations.

Such multi-labeled compounds are invaluable for studying complex metabolic networks where a drug or its metabolites enter various interconnected pathways. escholarship.org The use of multiple isotopes provides more constraints for metabolic flux analysis, a computational method used to quantify the rates of reactions in a metabolic network. escholarship.org This approach can provide a more comprehensive picture of how cycloguanil and its derivatives are processed within a biological system.

The development of deuterated reagents and building blocks is crucial for the synthesis of these complex labeled molecules. dataintelo.com Advances in this area will facilitate the creation of novel multi-labeled cycloguanil analogs for sophisticated pathway investigations.

Integration with Advanced 'Omics Technologies

The combination of deuterated compounds with high-throughput 'omics technologies, such as metabolomics and systems biology, promises to provide a holistic understanding of drug action and metabolism.

Spatially Resolved Metabolomics with Isotopic Tracers

Spatially resolved metabolomics, also known as mass spectrometry imaging (MSI), is a powerful technique that allows for the visualization of the distribution of metabolites within tissues. embopress.orgnih.gov When combined with isotopic tracers like deuterated cycloguanil, MSI can map the drug and its deuterated metabolites within specific cells and tissues, providing a detailed picture of its distribution and metabolic fate at a subcellular level. nih.gov

This approach can be particularly insightful for understanding the pharmacokinetics of cycloguanil in the context of malaria treatment, where the drug needs to reach the parasite within red blood cells. By using deuterated cycloguanil, researchers could potentially visualize its uptake and metabolism within infected and uninfected red blood cells, providing crucial information for optimizing drug delivery and efficacy. Recent studies have demonstrated the feasibility of using MSI with stable isotope-labeled compounds to trace metabolic pathways in situ. nih.govnih.gov

Systems Biology Approaches Incorporating Deuterated Compounds

Systems biology aims to understand the complex interactions within biological systems as a whole. Incorporating data from studies using deuterated compounds into systems biology models can provide a more dynamic and comprehensive understanding of a drug's effect. dataintelo.com

Pharmacokinetic/pharmacodynamic (PK/PD) models can be significantly enhanced by including data on the metabolic switching and altered clearance rates observed with deuterated analogs. nih.govresearchgate.net This can lead to more accurate predictions of a drug's behavior in different individuals and populations. Furthermore, by tracing the metabolic fate of deuterated cycloguanil, researchers can identify all the metabolic pathways it influences, which can then be integrated into larger network models of cellular metabolism. This can help to uncover previously unknown off-target effects or mechanisms of action.

Methodological Advancements in Isotopic Analysis

The ability to accurately and sensitively detect and quantify deuterated compounds is fundamental to all the research applications described above. Continuous improvements in analytical techniques are therefore crucial.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools for analyzing isotopically labeled compounds. who.int Advances in these technologies are leading to increased sensitivity and mass accuracy, allowing for the detection of very low levels of deuterated metabolites and the differentiation of various isotopologues (molecules that differ only in their isotopic composition). escholarship.org

Compound-specific isotope analysis (CSIA) is a technique that measures the isotopic ratios of specific elements within individual compounds. sustainability-directory.com This can provide information about the origin and transformation of a compound. sustainability-directory.com Methodological advancements in CSIA, including improved chromatographic separation and isotope ratio mass spectrometry (IRMS), will enhance the precision of these measurements. mdpi.com

Improvements in Mass Spectrometry Sensitivity and Resolution

The use of deuterated internal standards, such as Cycloguanil D6, is fundamental to enhancing the capabilities of mass spectrometry (MS) in quantitative bioanalysis. The incorporation of deuterium atoms results in a compound that is chemically almost identical to the analyte but has a distinct, higher molecular weight. researchgate.net This mass difference is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing the deuterated standard to be distinguished from the non-deuterated parent drug, thereby minimizing cross-signal interference. mdpi.com

Modern high-resolution mass spectrometry platforms, including quadrupole time-of-flight (QTOF-MS), benefit significantly from deuterated standards. acs.org These instruments can accurately measure mass-to-charge ratios, enabling clear differentiation between the analyte and the internal standard, which improves the precision and accuracy of quantification. acs.org The use of stable isotope-labeled standards like this compound helps to correct for variations in sample preparation, extraction recovery, and matrix effects, which can suppress or enhance the ionization of the target analyte. mdpi.comnih.gov By normalizing the analyte's signal to the internal standard's signal, a more accurate and reproducible measurement is achieved, which is crucial when detecting low concentrations of a drug or its metabolites in complex biological matrices like plasma or urine. mdpi.comedqm.eu

Furthermore, the field of hydrogen-deuterium exchange mass spectrometry (HDX-MS) illustrates the power of deuterium in studying the structural dynamics of proteins, such as the dihydrofolate reductase (DHFR) enzyme, which is the target for cycloguanil. acs.orgacs.org While not a direct application of this compound as an internal standard, HDX-MS demonstrates how deuterium labeling provides insights into drug-target interactions at a molecular level, a principle that complements the quantitative data obtained using deuterated standards. acs.org The ongoing improvements in MS instrumentation, such as enhanced ionization sources and faster detectors, coupled with the use of deuterated analogs, continue to push the limits of detection and quantification in pharmacokinetic and metabolic research. mdpi.commdpi.com

Automation and High-Throughput Screening for Deuterated Internal Standards

The demand for rapid analysis of large numbers of biological samples in drug discovery, clinical trials, and toxicological screening has driven the development of automated and high-throughput screening (HTS) platforms. Deuterated internal standards are a cornerstone of these automated systems, ensuring the reliability and accuracy of the data generated. nih.govlcms.cz

Automated sample preparation systems, such as those utilizing 96-well solid-phase extraction (SPE) plates or fully integrated modules like the CLAM-2000, are designed to process hundreds of samples with minimal human intervention. lcms.czacs.org In these workflows, a precise amount of the deuterated internal standard, like this compound, is added to each sample at the beginning of the process. lcms.cz This allows for the correction of any variability introduced during the automated steps of protein precipitation, extraction, and filtration. nih.govacs.org

High-throughput analysis is often performed using techniques like multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) or rapid LC-MS/MS methods. nih.govnih.gov MSI-CE-MS, for instance, can analyze as many as 10 samples in a single run, making it a powerful tool for large-scale screening. nih.gov The co-migration of the analyte with its deuterated internal standard in such systems provides an unambiguous method for identification and quantification, which is essential for meeting the stringent requirements of clinical and toxicological laboratories. acs.orgnih.gov

The following table outlines a typical set of parameters for an automated HTS method using deuterated internal standards for the analysis of multiple analytes.

ParameterDescription
Instrumentation Fully-automated LC-MS/MS platform (e.g., CLAM-2000 with LCMS-8060) lcms.cz
Sample Preparation Automated protein precipitation with acetonitrile (B52724) in a filtering vial lcms.cznih.gov
Internal Standard (IS) Mixture of deuterated analogs (e.g., this compound, Proguanil-d6) added to each sample lcms.czmedchemexpress.com
Chromatography Rapid gradient Ultra-High Performance Liquid Chromatography (UHPLC) edqm.eu
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) acs.orgedqm.eu
MS Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode edqm.eu
Throughput Capable of analyzing hundreds of samples per day (e.g., 384 samples in 24 hours) acs.org
Application Therapeutic drug monitoring, pharmacokinetic studies, toxicology screening nih.govmedchemexpress.com

Expanding the Scope of Deuterated Antifolate Research

Investigating Resistance Mechanisms in Protozoal and Bacterial Models

Antifolate drugs like cycloguanil exert their effect by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids in parasites and bacteria. chemicalbook.com However, the emergence of drug resistance, primarily through mutations in the dhfr gene, poses a significant challenge to the efficacy of these drugs. iaea.org Deuterated compounds are crucial tools in the research aimed at understanding and overcoming these resistance mechanisms.

The precise quantification of drug and metabolite levels in biological systems, enabled by deuterated internal standards like this compound, is vital for pharmacokinetic/pharmacodynamic (PK/PD) modeling. oup.comdiva-portal.org These models help researchers correlate specific drug exposure levels with the inhibition of growth in both drug-sensitive and drug-resistant strains of parasites, such as Plasmodium falciparum. ird.fr By accurately measuring cycloguanil concentrations in plasma, researchers can determine if treatment failure is due to insufficient drug exposure or to a high level of parasite resistance. diva-portal.org

Furthermore, isotope-labeling techniques can be used to trace metabolic pathways within an organism. An isotope-ratio-based analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can reveal how antifolate drugs affect the entire folate pool in bacteria. nih.gov For example, studies on the antibiotic trimethoprim (B1683648) showed that it not only blocked DHFR but also caused a significant shift in the length of folate polyglutamate chains, a previously unrecognized effect. nih.gov Applying similar methodologies with deuterated antifolates in protozoal models could unveil novel metabolic bypass or compensatory mechanisms that contribute to resistance beyond simple target-site mutations.

The table below lists key genes in P. falciparum associated with resistance to antifolate and other antimalarial drugs, which are the focus of molecular surveillance studies.

GeneProtein ProductAssociated Drug Resistance
PfdhfrDihydrofolate reductasePyrimethamine (B1678524), Cycloguanil nih.gov
PfdhpsDihydropteroate synthaseSulfadoxine nih.gov
PfcrtChloroquine resistance transporterChloroquine nih.gov
Pfmdr1Multidrug resistance protein 1Multiple drugs nih.gov
Pfk13Kelch-propeller domain-containing proteinArtemisinin nih.gov

Exploration of Alternative Biological Targets through Isotopic Probes

While the primary target of cycloguanil is DHFR, there is ongoing research into potential secondary or alternative mechanisms of action, particularly in resistant organisms. Isotopic probes, including both stable isotope-labeled (e.g., deuterated) and radiolabeled compounds, are invaluable for this exploratory research. iaea.org These probes act as tracers, allowing scientists to follow the distribution, binding, and metabolism of a drug within a cell or organism. musechem.com

Deuterated analogs like this compound can be used in metabolic studies to investigate whether deuterium substitution alters the metabolic profile of the drug. musechem.com Changes in metabolic pathways, sometimes referred to as "metabolic switching," can occur when a primary site of metabolism is blocked by deuteration, potentially revealing other enzymes involved in the drug's biotransformation. musechem.com

Radiolabeled antifolates have been developed for non-invasive imaging and targeted therapy in cancer research, a field that often intersects with antifolate antimalarial research. snmjournals.orgsnmjournals.org For instance, folate derivatives labeled with radionuclides like technetium-99m (99mTc) or lutetium-177 (B1209992) (177Lu) are used to target and visualize folate receptor-positive tumors. snmjournals.orgsnmjournals.org This same principle can be adapted to study protozoal or bacterial systems. By creating a radiolabeled version of an antifolate drug, researchers could use imaging techniques to identify areas of drug accumulation within an organism, potentially highlighting alternative binding sites or targets beyond DHFR. The high sensitivity of radioisotope detection allows for the tracking of very small quantities of the probe, providing an advantage in identifying low-affinity or transient interactions that might otherwise be missed. iaea.org

Q & A

Q. What is the significance of deuterium labeling in Cycloguanil D6 for pharmacokinetic studies?

this compound, a deuterated analog of Cycloguanil, is used to enhance metabolic stability and traceability in pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, allowing precise quantification of drug absorption, distribution, and excretion using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This labeling aids in distinguishing endogenous and exogenous metabolites in biological matrices, critical for studying drug-drug interactions or metabolic pathways .

Q. How does this compound inhibit dihydrofolate reductase (DHFR) in malaria research?

this compound binds to the active site of Plasmodium falciparum DHFR (PfDHFR), blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis. Wild-type PfDHFR inhibition occurs at sub-nanomolar concentrations (IC₅₀ ~1.42–4.75 ng/mL), but resistance arises from mutations like A16V and S108T, which alter the enzyme's binding pocket. Researchers validate inhibition using biochemical enzyme assays with recombinant PfDHFR and correlate results with whole-cell antimalarial activity assays .

Q. What pharmacokinetic parameters are critical for evaluating this compound in clinical research?

Key parameters include:

  • AUC (Area Under the Curve): Measures total drug exposure.
  • Cₘₐₓ (Maximum Concentration): Indicates peak plasma levels.
  • Tₘₐₓ (Time to Cₘₐₓ): Reflects absorption kinetics.
  • CL/F (Apparent Clearance): Determines elimination efficiency.
  • Metabolic Ratio (this compound:Proguanil AUC ratio): Assesses CYP2C19-mediated activation. Non-compartmental analysis (NCA) via software like Phoenix® WinNonlin® is standard for deriving these metrics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound efficacy against DHFR mutants?

  • Step 1: Clone mutant PfDHFR (e.g., A16V/S108T or 51I/59R/108N/164L) and express recombinant enzymes.
  • Step 2: Perform in vitro enzyme inhibition assays using tritiated dihydrofolate to measure IC₅₀ shifts.
  • Step 3: Validate results with synchronized P. falciparum cultures (e.g., strain D6) in a 48-hour growth inhibition assay.
  • Step 4: Cross-reference with computational docking (e.g., GOLD or Molegro) to predict binding affinity changes caused by mutations .

Q. How should contradictory data on this compound’s efficacy in resistant strains be resolved?

Discrepancies in IC₅₀ values (e.g., 1.42–4.75 ng/mL in Apiacás vs. 2.9–4.75 ng/mL in Peixoto) may arise from regional mutation prevalence or assay variability. Researchers should:

  • Standardize protocols using WHO-certified parasite strains.
  • Validate findings with isogenic mutant lines.
  • Employ orthogonal methods like CRISPR-edited PfDHFR lines or metabolomic profiling to confirm target engagement .

Q. What computational strategies optimize Cycloguanil analogs for dual antimalarial and anticancer activity?

  • QSAR Modeling: Use Hansch analysis to correlate substituent hydrophobicity/steric effects with PfDHFR binding (e.g., parabolic relationships for wild-type vs. mutant enzymes).
  • Docking Studies: Apply GOLD’s GoldScore to predict binding modes and affinity shifts in mutant PfDHFR.
  • Metabolomic Profiling: Compare metabolite perturbations (e.g., folate pathway intermediates) in cancer cells treated with Cycloguanil analogs vs. methotrexate to identify off-target effects .

Q. What methodologies identify off-target effects of this compound in cancer research?

  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm DHFR binding.
  • Folinic Acid Rescue: Test if viability impairments in cancer cells are reversed by folinic acid, indicating DHFR-specific activity.
  • STAT3 Transcriptional Profiling: Cycloguanil’s anti-cancer activity may involve STAT3 pathway inhibition, assessed via luciferase reporter assays or RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.